8-Methyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 8-Methyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326808-40-5
VCID: VC11708536
InChI: InChI=1S/C17H22N2O4/c1-12-4-3-5-13(10-12)15(20)19-14(16(21)22)11-23-17(19)6-8-18(2)9-7-17/h3-5,10,14H,6-9,11H2,1-2H3,(H,21,22)
SMILES: CC1=CC(=CC=C1)C(=O)N2C(COC23CCN(CC3)C)C(=O)O
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol

8-Methyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326808-40-5

Cat. No.: VC11708536

Molecular Formula: C17H22N2O4

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid - 1326808-40-5

Specification

CAS No. 1326808-40-5
Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
IUPAC Name 8-methyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C17H22N2O4/c1-12-4-3-5-13(10-12)15(20)19-14(16(21)22)11-23-17(19)6-8-18(2)9-7-17/h3-5,10,14H,6-9,11H2,1-2H3,(H,21,22)
Standard InChI Key OWAXRQCXBVAQKE-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)N2C(COC23CCN(CC3)C)C(=O)O
Canonical SMILES CC1=CC(=CC=C1)C(=O)N2C(COC23CCN(CC3)C)C(=O)O

Introduction

Structural Characteristics and Molecular Architecture

Core Spirocyclic Framework

The compound’s defining feature is its 1-oxa-4,8-diazaspiro[4.5]decane core, which consists of two fused rings: a tetrahydrofuran (oxygen-containing) ring and a piperidine (nitrogen-containing) ring connected at a single spiro carbon atom. This arrangement imposes significant steric constraints while enabling conformational flexibility, a duality that often enhances binding specificity in biological systems . The spiro[4.5]decane system contributes to three-dimensional complexity, distinguishing it from planar aromatic systems commonly found in drug candidates.

Substituent Effects

At position 4, the 3-methylbenzoyl group introduces a hydrophobic aromatic moiety with electron-donating methyl substitution, which may influence π-π stacking interactions and metabolic stability. The 8-methyl group on the piperidine ring likely modulates the compound’s basicity and solubility profile. The carboxylic acid at position 3 provides a polar functional group capable of hydrogen bonding and salt formation, potentially enhancing water solubility and target engagement .

Comparative Molecular Features

The following table contrasts key structural attributes with related diazaspiro compounds:

Compound NameMolecular FormulaSubstituentsMolecular Weight (g/mol)logP
Target CompoundC19H24N2O48-Methyl, 4-(3-methylbenzoyl)344.4 (estimated)3.5*
4-(3,5-Dichlorobenzoyl) analog C17H19Cl2NO48-Methyl, 4-(3,5-dichlorobenzoyl)372.23.9
Methoxybenzoyl derivative C29H35N3O78-(3-methylbutanoyl), 4-(4-methoxybenzoyl)537.612.59

*Estimated via computational analogy to

The 3-methylbenzoyl group in the target compound likely reduces electron-withdrawing effects compared to chlorinated analogs , potentially altering metabolic pathways and receptor affinity.

Synthetic Considerations

Critical Reaction Parameters

Key considerations include:

  • Stereochemical Control: The spiro center’s configuration significantly impacts biological activity. Chiral auxiliaries or asymmetric catalysis may be required to control stereoselectivity .

  • Protecting Group Strategy: Sequential protection of amine and alcohol functionalities is essential to prevent undesired side reactions during acylation steps.

  • Purification Challenges: The compound’s amphiphilic nature (polar carboxylic acid vs. hydrophobic aromatic groups) complicates chromatographic separation, necessitating orthogonal solvent systems.

Physicochemical Profiling

Computational Predictions

Drawing from analogous structures , the target compound exhibits:

  • Hydrogen Bonding Capacity: 1 donor (carboxylic acid) and 4 acceptors (two ketones, one ether, one carboxylic acid), suggesting moderate membrane permeability but sufficient solubility for oral administration.

  • Lipophilicity: Estimated logP ~3.5 indicates favorable partitioning into lipid bilayers while retaining aqueous solubility at physiological pH.

  • Polar Surface Area: ~88 Ų (comparable to ), within the range associated with blood-brain barrier penetration.

Stability Considerations

The ester and amide bonds in related compounds demonstrate susceptibility to enzymatic hydrolysis, suggesting that the carboxylic acid moiety in the target compound may undergo conjugation reactions (e.g., glucuronidation) in vivo. Accelerated stability studies under varied pH and temperature conditions would be required to fully characterize degradation pathways.

Biological Implications and Structure-Activity Relationships

Central Nervous System (CNS) Applications

The compound’s calculated properties align with Lipinski’s and Veber’s rules for CNS-active drugs:

  • Molecular weight <450 Da

  • logP 2–5

  • Hydrogen bond donors ≤3

  • Polar surface area <90 Ų

This profile suggests potential applicability in neurological disorders, possibly through modulation of GABA receptors or monoamine transporters.

Cancer Relevance

The spirocyclic framework’s rigidity may enable selective binding to kinase ATP pockets. In particular, the 3-methylbenzoyl group’s hydrophobicity could promote interactions with hydrophobic residues in oncogenic targets like BRAF or EGFR .

Challenges and Future Directions

Synthetic Optimization

Current barriers to large-scale production include:

  • Low yields in spiroannulation steps (<30% in analogous reactions )

  • Racemization at the spiro center during acylation

  • Difficulties in crystallizing the free acid form

Emergent technologies such as flow chemistry and enzyme-mediated asymmetric synthesis could address these limitations.

Target Identification

Advanced techniques for target deconvolution are required:

  • Proteome-wide Affinity Profiling: Using photoaffinity-labeled derivatives to identify binding partners

  • Cryo-EM Studies: Resolving compound-target complexes at atomic resolution

  • Molecular Dynamics Simulations: Predicting binding modes to prioritize experimental validation

Toxicity Mitigation

Structural modifications to reduce potential hepatotoxicity might include:

  • Introducing fluorine atoms to block metabolic hot spots

  • Prodrug strategies for the carboxylic acid group

  • Zwitterionic derivatives to enhance renal clearance

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator